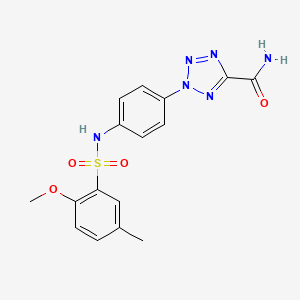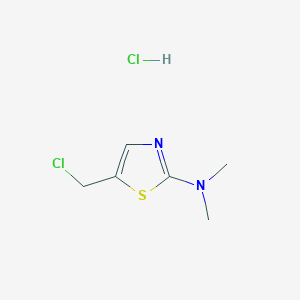
4-Cyclopropoxypiperidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropoxypiperidine hydrochloride is a chemical compound belonging to the piperidine class of heterocyclic organic compounds. Piperidines are known for their significant role in medicinal chemistry due to their presence in various pharmacologically active molecules. The compound is characterized by a piperidine ring substituted with a cyclopropoxy group, and it is commonly used in research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropoxypiperidine hydrochloride typically involves the reaction of piperidine with cyclopropyl alcohol under acidic conditions to form the cyclopropoxy derivative. This is followed by the addition of hydrochloric acid to obtain the hydrochloride salt. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process includes steps such as purification through crystallization or distillation to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Cyclopropoxypiperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: The cyclopropoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
4-Cyclopropoxypiperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-Cyclopropoxypiperidine hydrochloride involves its interaction with specific molecular targets. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Piperidine: A basic structure similar to 4-Cyclopropoxypiperidine but without the cyclopropoxy group.
Cyclopropylamine: Contains a cyclopropyl group but lacks the piperidine ring.
4-Methoxypiperidine: Similar structure with a methoxy group instead of a cyclopropoxy group.
Uniqueness: 4-Cyclopropoxypiperidine hydrochloride is unique due to the presence of both the piperidine ring and the cyclopropoxy group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
4-cyclopropyloxypiperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c1-2-7(1)10-8-3-5-9-6-4-8;/h7-9H,1-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDCDVUXQSVRRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OC2CCNCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![8,8-dimethyl-5-(4-nitrophenyl)-2-(propylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2764228.png)


![4-phenoxy-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2764233.png)
![N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-2-(4-methylphenoxy)acetamide](/img/structure/B2764237.png)



![2,5-dimethyl-N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}furan-3-carboxamide](/img/structure/B2764243.png)
![5,6-Dibromo-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B2764244.png)
![1-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]-4-(2H-1,2,3-triazol-2-yl)piperidine](/img/structure/B2764245.png)



